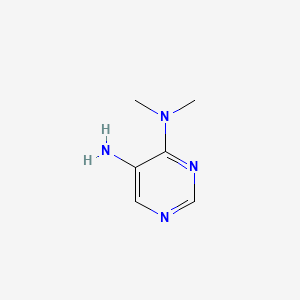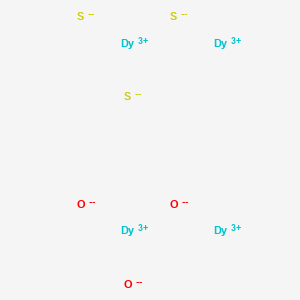
dipotassium zincate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium zincate, also known as potassium zincate, is an inorganic compound with the chemical formula ( K_2Zn(OH)_4 ). It is a zincate salt that forms when zinc oxide reacts with potassium hydroxide. This compound is commonly used in various chemical processes and has significant industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dipotassium zincate can be synthesized through the reaction of zinc oxide with potassium hydroxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the zinc oxide. The chemical equation for this reaction is: [ ZnO + 2KOH + 2H_2O \rightarrow K_2[Zn(OH)_4] ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving zinc oxide in a concentrated potassium hydroxide solution. The mixture is heated to facilitate the reaction, and the resulting solution is then cooled to precipitate the this compound. The precipitate is filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where zinc can be reduced to its metallic form or oxidized to higher oxidation states.
Substitution Reactions: It can participate in substitution reactions where the hydroxide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize zinc in this compound.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce zinc to its metallic form.
Substitution Reagents: Halides or other nucleophiles can replace hydroxide ions under appropriate conditions.
Major Products Formed:
Oxidation: Zinc oxide or zinc hydroxide.
Reduction: Metallic zinc.
Substitution: Various zinc complexes depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Dipotassium zincate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organozinc compounds.
Biology: It is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in zinc supplementation and treatment of zinc deficiency.
Industry: It is used in electroplating, as a catalyst in chemical reactions, and in the production of other zinc compounds.
Wirkmechanismus
The mechanism by which dipotassium zincate exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc ions can act as cofactors for enzymes, facilitating catalytic activity. They can also interact with proteins and nucleic acids, influencing their structure and function. The hydroxide ions in this compound can participate in acid-base reactions, further modulating its activity.
Vergleich Mit ähnlichen Verbindungen
Sodium Zincate (( Na_2Zn(OH)_4 )): Similar in structure and reactivity but uses sodium instead of potassium.
Lithium Zincate (( Li_2Zn(OH)_4 )): Another zincate salt with lithium, often used in specialized applications due to its unique properties.
Uniqueness of Dipotassium Zincate: this compound is unique due to its specific reactivity and solubility properties. The potassium ions provide distinct ionic interactions compared to sodium or lithium, influencing the compound’s behavior in chemical reactions and industrial processes.
Eigenschaften
CAS-Nummer |
12142-31-3 |
|---|---|
Molekularformel |
H8K2O4Zn+2 |
Molekulargewicht |
215.6 g/mol |
IUPAC-Name |
dipotassium;zinc;tetrahydrate |
InChI |
InChI=1S/2K.4H2O.Zn/h;;4*1H2;/q2*+1;;;;; |
InChI-Schlüssel |
HUBPZSFOLLFFJT-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[K+].[K+].[Zn] |
Kanonische SMILES |
O.O.O.O.[K+].[K+].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


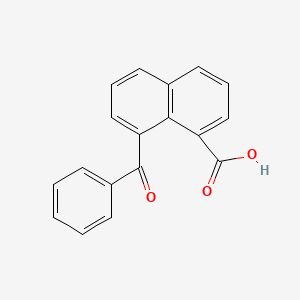
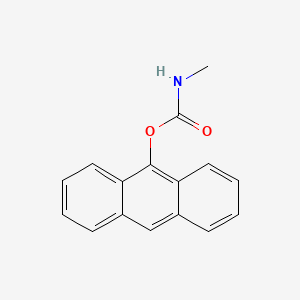


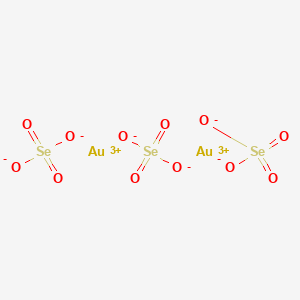
![(5R,8R,9S,10S,13R,14R,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576579.png)

![1H-5,8-Methanonaphtho[2,3-d]imidazole](/img/structure/B576583.png)

